![molecular formula C7H5NO3 B1437390 4-Formylpyridine-3-carboxylic acid CAS No. 395645-41-7](/img/structure/B1437390.png)
4-Formylpyridine-3-carboxylic acid
Overview
Description
4-Formylpyridine-3-carboxylic acid (4-FPCA) is an organic compound with the molecular formula C6H4NO2. It is a white crystalline solid that is soluble in water and other polar solvents. 4-FPCA has been studied for its potential applications in various fields, such as synthetic chemistry, pharmaceuticals, and biochemistry. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 4-FPCA.
Scientific Research Applications
Photopolymerization
4-Formylpyridine-3-carboxylic acid: has been utilized as a photoinitiator in photopolymerization processes. This application is crucial in the development of photocomposites and 3D printing materials. The compound’s ability to initiate polymerization upon exposure to visible light makes it an excellent candidate for creating new materials with specific properties tailored for light-curing technologies .
Nanotechnology
In the realm of nanotechnology, 4-Formylpyridine-3-carboxylic acid plays a role in the surface modification of nanoparticles. Its carboxylic group can interact with various substrates, providing a way to functionalize and stabilize nanoparticles for use in medical applications, environmental sensing, and electronic devices .
Biochemistry
The compound finds applications in biochemistry, particularly in the synthesis of biochemicals from renewable biomass resources. It can be involved in the production of carboxylic acids which are essential in various biochemical pathways and have significant implications in the pharmaceutical and food industries .
Environmental Protection
4-Formylpyridine-3-carboxylic acid: is also relevant in environmental protection. It can be part of processes like electrodialysis, which is used in wastewater treatment for resource recovery and reducing environmental impact. The compound’s properties may enhance the efficiency of such processes .
Disease Prevention
In disease prevention, this compound could be used to develop functional foods or pharmaceuticals that help in managing health conditions or preventing diseases. Its structural features might allow it to interact with biological systems in ways that contribute to health benefits .
Polymer Synthesis
Lastly, 4-Formylpyridine-3-carboxylic acid is significant in polymer synthesis. It can act as a monomer or additive in the creation of polymers, which are used in a wide array of products, from industrial materials to everyday goods. Its role in polymer chemistry is pivotal for advancing material science .
Mechanism of Action
Target of Action
“4-Formylpyridine-3-carboxylic acid” is a carboxylic acid derivative, and these types of compounds can interact with a variety of biological targets. They can act as weak acids, donating a proton to a biological target, or they can form covalent bonds with targets through their carboxyl group .
Mode of Action
The exact mode of action would depend on the specific biological target. Alternatively, the carboxyl group could form a covalent bond with the target, potentially inhibiting its function .
Biochemical Pathways
Carboxylic acids are involved in numerous biochemical pathways. They play a crucial role in energy metabolism, as intermediates in both the citric acid cycle and fatty acid synthesis .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “4-Formylpyridine-3-carboxylic acid” would depend on several factors. Carboxylic acids are typically well-absorbed in the stomach due to their ability to donate a proton to the stomach’s acidic environment. Distribution would depend on the compound’s size, charge, and lipophilicity. Metabolism could involve reactions with various enzymes, potentially leading to the compound’s activation, inactivation, or transformation into a more easily excreted form. Excretion would likely occur through the kidneys .
Result of Action
The result of “4-Formylpyridine-3-carboxylic acid”'s action would depend on its specific target and mode of action. It could potentially alter the function of its target, leading to changes at the cellular and molecular levels .
Action Environment
The action of “4-Formylpyridine-3-carboxylic acid” could be influenced by various environmental factors. For example, the pH of the environment could affect the compound’s charge and therefore its ability to interact with its target. Other factors, such as temperature and the presence of other molecules, could also influence its action .
properties
IUPAC Name |
4-formylpyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3/c9-4-5-1-2-8-3-6(5)7(10)11/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBZXXIISIPCHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90654692 | |
Record name | 4-Formylpyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90654692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Formylpyridine-3-carboxylic acid | |
CAS RN |
395645-41-7 | |
Record name | 4-Formylpyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90654692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.